molecular formula C19H18ClN3O2 B3750982 N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide

N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide

Cat. No. B3750982
M. Wt: 355.8 g/mol
InChI Key: VMNHPQITHXHSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide, also known as CUDC-101, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. CUDC-101 is a multi-targeted inhibitor that targets multiple signaling pathways involved in cancer progression, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and histone deacetylases (HDACs).

Mechanism of Action

N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide targets multiple signaling pathways involved in cancer progression, including the EGFR, HER2, and HDACs. The inhibitor binds to the ATP-binding site of EGFR and HER2, inhibiting their tyrosine kinase activity and downstream signaling pathways. In addition, N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide inhibits HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies in preclinical studies. In addition, N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has been shown to inhibit angiogenesis and metastasis in various cancer models.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has several advantages for lab experiments, including its multi-targeted nature and ability to enhance the efficacy of other cancer therapies. However, the inhibitor has limitations, including its potential toxicity and off-target effects.

Future Directions

For N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide research include further preclinical and clinical studies to investigate its potential therapeutic applications in cancer treatment. In addition, studies are needed to investigate the optimal dosing and administration of N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide, as well as its potential toxicity and off-target effects. Finally, research is needed to investigate the potential use of N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide in combination with other cancer therapies to enhance their efficacy.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has been extensively studied in preclinical and clinical studies for its potential therapeutic applications in cancer treatment. The multi-targeted inhibitor has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2/c1-12-15(20)6-4-8-16(12)23-19(25)18(24)21-10-9-13-11-22-17-7-3-2-5-14(13)17/h2-8,11,22H,9-10H2,1H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNHPQITHXHSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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